molecular formula C15H22N2O2 B5405177 N-(3,5-dimethylphenyl)-N'-[1-(tetrahydro-2-furanyl)ethyl]urea

N-(3,5-dimethylphenyl)-N'-[1-(tetrahydro-2-furanyl)ethyl]urea

Cat. No.: B5405177
M. Wt: 262.35 g/mol
InChI Key: ITIKCTHGVYUHHY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(3,5-dimethylphenyl)-N'-[1-(tetrahydro-2-furanyl)ethyl]urea is a chemical compound that has gained interest in scientific research due to its potential applications in various fields. This compound is also known as DMPFU and is a white crystalline solid that is soluble in organic solvents. In

Mechanism of Action

The mechanism of action of DMPFU is not fully understood. However, it has been suggested that DMPFU may inhibit the activity of acetylcholinesterase, an enzyme that plays a role in the transmission of nerve impulses. This inhibition may lead to an accumulation of acetylcholine, which can result in various physiological effects.
Biochemical and Physiological Effects:
DMPFU has been found to have various biochemical and physiological effects. It has been found to inhibit the activity of acetylcholinesterase, which can lead to an accumulation of acetylcholine. This accumulation can result in various physiological effects, including muscle spasms, convulsions, and respiratory failure. Additionally, DMPFU has been found to have anti-cancer and anti-inflammatory properties.

Advantages and Limitations for Lab Experiments

DMPFU has several advantages as a research tool. It is relatively easy to synthesize and can be obtained in high purity. Additionally, DMPFU has been found to have anti-cancer and anti-inflammatory properties, making it a potential candidate for further research in these areas. However, DMPFU also has limitations as a research tool. Its mechanism of action is not fully understood, and it has been found to have toxic effects in animal models.

Future Directions

There are several future directions for research on DMPFU. One potential area of research is the development of DMPFU as a chemotherapeutic agent. Further studies are needed to determine the efficacy and safety of DMPFU in treating cancer. Additionally, research on the mechanism of action of DMPFU is needed to fully understand its effects on the body. Finally, further studies are needed to determine the potential applications of DMPFU as a pesticide.

Synthesis Methods

The synthesis of DMPFU involves the reaction of 3,5-dimethylaniline with tetrahydro-2-furanone in the presence of an isocyanate. This reaction results in the formation of N-(3,5-dimethylphenyl)-N'-[1-(tetrahydro-2-furanyl)ethyl]urea. The purity of the compound can be increased by recrystallization using an appropriate solvent.

Scientific Research Applications

DMPFU has been studied for its potential applications in various scientific fields. It has been found to have anti-cancer properties and has been studied as a potential chemotherapeutic agent. DMPFU has also been studied for its anti-inflammatory properties and has been found to be effective in reducing inflammation in animal models. Additionally, DMPFU has been studied for its potential use as a pesticide due to its ability to inhibit the activity of acetylcholinesterase.

Properties

IUPAC Name

1-(3,5-dimethylphenyl)-3-[1-(oxolan-2-yl)ethyl]urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H22N2O2/c1-10-7-11(2)9-13(8-10)17-15(18)16-12(3)14-5-4-6-19-14/h7-9,12,14H,4-6H2,1-3H3,(H2,16,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ITIKCTHGVYUHHY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1)NC(=O)NC(C)C2CCCO2)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H22N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

262.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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